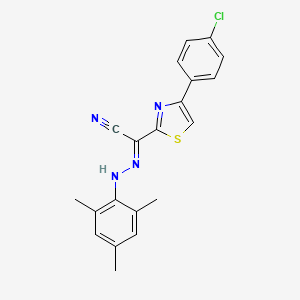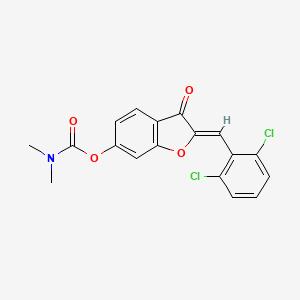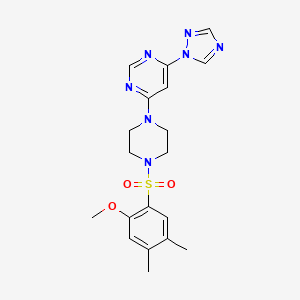![molecular formula C15H12ClN3O2 B2781938 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034266-03-8](/img/structure/B2781938.png)
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a pyrazole bound to a phenyl group . The compound is related to cocrystalline forms of 4- [4- [3- chloro-4- [l- (5-fluoro-2-pyridyl)-2- hydroxy-ethoxy]pyrazolo [l,5- a]pyridin-6-yl]-5-methyl-triazol-l-yl]piperidine-l-carbonitrile .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . The synthesis involved a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl ace-toacetate, and malononitrile .Molecular Structure Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Chemical Reactions Analysis
The compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical and Chemical Properties Analysis
The IR spectrum of compound 8 exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .Wissenschaftliche Forschungsanwendungen
Oxidation Reactivity and Synthetic Routes
The study by Sylvie L. Pailloux et al. explores the synthetic routes to various acetamides and their chemical oxidation, providing a foundation for understanding the reactivity and potential applications of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide in chemical synthesis and modifications (Pailloux et al., 2007).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. synthesized pyrazole-acetamide derivatives and explored their coordination with metal ions, demonstrating the role of hydrogen bonding in self-assembly processes and highlighting their significant antioxidant activities (Chkirate et al., 2019). This research indicates potential applications in developing coordination complexes with antioxidant properties.
Corrosion Inhibition
A. Yıldırım and M. Çetin investigated acetamide derivatives as corrosion inhibitors, revealing that these compounds show promising inhibition efficiencies in different mediums. This highlights a potential application of acetamide derivatives in protecting materials from corrosion (Yıldırım & Çetin, 2008).
Nonlinear Optical Properties
A. N. Castro et al. conducted theoretical investigations on the nonlinear optical properties of crystalline acetamides, including polarization effects of their environment. The results confirm these crystals as good candidates for photonic devices, suggesting potential applications in optical switches, modulators, and energy applications (Castro et al., 2017).
Antimicrobial Evaluation
Ahmed E. M. Mekky and S. Sanad synthesized and evaluated the antimicrobial activities of certain newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showing that some compounds exhibit promising activities against various bacterial strains. This indicates the potential of acetamide derivatives in antimicrobial applications (Mekky & Sanad, 2019).
Wirkmechanismus
Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered, which are associated with the proliferation, differentiation and survival of cells .
Zukünftige Richtungen
The compound has potential for further exploration . It showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Therefore, it could be a potential candidate for future research in cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUIHPVBCKBWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methylphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2781855.png)
![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)



![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)
![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)
![2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2781870.png)

![1-methyl-3-[(4-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2781877.png)
